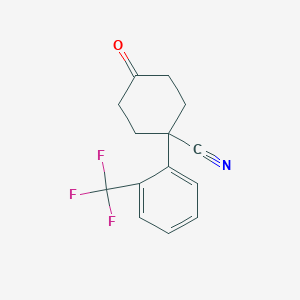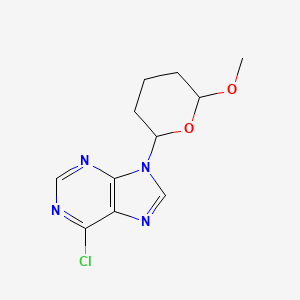
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one is a quinoline derivative Quinoline compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nitration of quinoline to produce nitroquinoline derivatives, followed by reduction to amines and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic reactions, high-temperature conditions, and the use of specialized reagents to ensure the efficient introduction of functional groups.
化学反応の分析
Types of Reactions
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin powder in hydrochloric acid are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound may serve as a lead compound in drug discovery efforts targeting various diseases.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one involves its interaction with specific molecular targets. Quinoline derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its use in the synthesis of various derivatives.
8-Hydroxyquinoline: Known for its applications in coordination chemistry and as an antimicrobial agent.
8-Aminoquinoline: Used in the synthesis of antimalarial drugs.
Uniqueness
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one is unique due to the presence of both chlorine and trifluoromethoxy groups, which can enhance its chemical reactivity and potential biological activity compared to other quinoline derivatives.
特性
分子式 |
C10H5ClF3NO2 |
|---|---|
分子量 |
263.60 g/mol |
IUPAC名 |
5-chloro-8-(trifluoromethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H5ClF3NO2/c11-6-2-3-7(17-10(12,13)14)9-5(6)1-4-8(16)15-9/h1-4H,(H,15,16) |
InChIキー |
NNPZHHBXUDBTQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)Cl)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)


![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)





![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)

